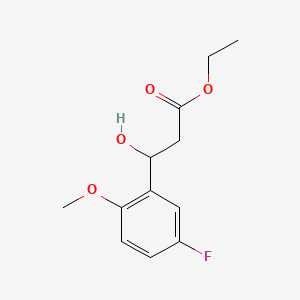
1-(4-Fluoro-2-iodophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-iodophenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-iodophenyl)guanidine typically involves the reaction of 4-fluoro-2-iodoaniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent, which reacts with the aniline derivative under basic conditions to form the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidines often employs transition metal-catalyzed reactions. For instance, catalytic guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are utilized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluoro-2-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the guanidine group or the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include azides, nitriles, or other functionalized phenyl derivatives.
Oxidation Products: Oxidized forms of the guanidine group or the phenyl ring.
Reduction Products: Reduced forms of the guanidine group or the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-iodophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting sigma-1 receptors in cancer research
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)guanidine involves its interaction with molecular targets such as sigma-1 receptors. These receptors are overexpressed in various cancers, and the compound acts as a high-affinity antagonist, potentially inhibiting cancer cell proliferation . The pathways involved include modulation of calcium signaling and inhibition of cell survival pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: Another guanidine derivative with similar receptor binding properties.
N,N’-Disubstituted Guanidines: Compounds with similar guanidine functionality but different substituents on the phenyl ring.
Uniqueness: 1-(4-Fluoro-2-iodophenyl)guanidine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of binding affinity and selectivity for molecular targets.
Eigenschaften
Molekularformel |
C7H7FIN3 |
|---|---|
Molekulargewicht |
279.05 g/mol |
IUPAC-Name |
2-(4-fluoro-2-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI-Schlüssel |
DCTZAPHUTMBLTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)I)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)


![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)

![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)






